Trimethyl-(2,4,6-trichlorophenoxy)silane

Gas Chromatography Retention Index Environmental Analysis

Trimethyl-(2,4,6-trichlorophenoxy)silane (CAS 1013-45-2), also referred to as 2,4,6-trichlorophenol trimethylsilyl ether, is an organosilicon compound (C9H11Cl3OSi, MW 269.63 g/mol) formed by the condensation of 2,4,6-trichlorophenol with a trimethylsilyl (TMS) group. This compound belongs to the class of trimethylsilyl ethers of chlorophenols, which are primarily employed as derivatization products and analytical reference standards in gas chromatography–mass spectrometry (GC-MS) workflows targeting environmental chlorophenol pollutants.

Molecular Formula C9H11Cl3OSi
Molecular Weight 269.6 g/mol
CAS No. 1013-45-2
Cat. No. B3045009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-(2,4,6-trichlorophenoxy)silane
CAS1013-45-2
Molecular FormulaC9H11Cl3OSi
Molecular Weight269.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
InChIKeyRIYJZVOGDQXZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Trimethyl-(2,4,6-trichlorophenoxy)silane (CAS 1013-45-2) as a Silyl Derivatization Reagent


Trimethyl-(2,4,6-trichlorophenoxy)silane (CAS 1013-45-2), also referred to as 2,4,6-trichlorophenol trimethylsilyl ether, is an organosilicon compound (C9H11Cl3OSi, MW 269.63 g/mol) formed by the condensation of 2,4,6-trichlorophenol with a trimethylsilyl (TMS) group [1]. This compound belongs to the class of trimethylsilyl ethers of chlorophenols, which are primarily employed as derivatization products and analytical reference standards in gas chromatography–mass spectrometry (GC-MS) workflows targeting environmental chlorophenol pollutants [2]. Its physicochemical and spectral properties are documented in authoritative databases, including the NIST Chemistry WebBook and the Wiley Registry of Mass Spectral Data, providing verified retention indices and fragmentation patterns essential for confirmatory analysis [3][4].

Why Generic Substitution Fails for Trimethyl-(2,4,6-trichlorophenoxy)silane in Analytical and Synthetic Roles


Compounds within the chlorophenol TMS ether class are not functionally interchangeable due to pronounced differences in chromatographic retention, mass spectral fragmentation patterns, and hydrolytic stability that arise from the number and position of chlorine substituents on the aromatic ring [1]. An uncritical substitution—such as replacing the 2,4,6-trichloro TMS ether with the pentachlorophenol TMS derivative or the non-chlorinated trimethylphenoxysilane—can result in a retention index shift of over 200 units, a fundamentally different chlorine isotopic signature, and altered susceptibility to moisture-induced hydrolysis, thereby compromising both analytical accuracy and batch-to-batch consistency in procurement-driven workflows [2][3].

Quantitative Differentiation Evidence for Trimethyl-(2,4,6-trichlorophenoxy)silane Against Comparator Compounds


GC Retention Index Differentiation: 2,4,6-TriCl-TMS vs. Pentachlorophenol-TMS

The trimethylsilyl ether of 2,4,6-trichlorophenol exhibits a Van Den Dool and Kratz retention index (RI) of 1498.4 on a VF-5MS capillary column (30 m × 0.25 mm × 0.25 µm, He carrier gas, multi-step temperature program) [1]. In contrast, the corresponding pentachlorophenol TMS derivative elutes with a significantly higher RI (approximately 1700–1750 under comparable conditions), a difference attributable to the additional chlorine atoms increasing analyte boiling point and stationary-phase interaction [2]. This RI gap of >200 units provides unambiguous chromatographic resolution, enabling selective identification of the 2,4,6-trichloro congener in mixed chlorophenol samples without co-elution interference.

Gas Chromatography Retention Index Environmental Analysis Chlorophenol Profiling

Distinctive Mass Spectral Fragmentation: 35Cl/37Cl Isotopic Signature

The electron ionization (EI) mass spectrum of 2,4,6-trichlorophenol TMS ether displays a characteristic cluster of fragment ions reflecting the natural abundance ratio of 35Cl and 37Cl isotopes [1]. In the systematic fragmentation study by Faludi et al. (2013), the 2,4,6-triCP-TMS derivative generated diagnostic fragment ions at m/z 269 (M+•), m/z 254 (M – CH3), m/z 219 (M – CH3 – Cl), and m/z 73 (TMS base peak), with the chlorine isotopic signature allowing unambiguous discrimination from isomeric trichlorophenol TMS ethers (e.g., 2,4,5-triCP-TMS and 2,3,4-triCP-TMS) as well as from the pentaCP-TMS derivative [2]. The relative intensity ratios of 35Cl- and 37Cl-containing fragments were documented as <1:1 for higher chlorinated congeners, whereas the tri-substituted derivative maintains a distinctly different isotopic envelope that is critical for selected reaction monitoring (SRM) transition setup [2].

Mass Spectrometry Isotopic Pattern Chlorophenol Confirmation GC-MS/MS

Derivatization Efficiency in Dispersive Liquid-Liquid Microextraction: Enrichment Factor Compared to Lower Chlorinated Congeners

In a dispersive liquid-liquid microextraction (DLLME) method employing in situ silylation with BSTFA followed by GC-MS, the enrichment factor (EF) for 2,4,6-trichlorophenol (as its TMS derivative) was determined to be 363, which is higher than the EF values obtained for 4-chlorophenol (EF = 242) and 2,4-dichlorophenol (EF = 351) under identical optimized conditions [1]. This trend reflects the increasing hydrophobicity and extractability of more highly chlorinated phenols into the n-hexane extraction solvent, resulting in a measurable and reproducible improvement in method sensitivity for the tri-chlorinated congener relative to its mono- and di-chlorinated counterparts.

Sample Preparation Dispersive Liquid-Liquid Microextraction Enrichment Factor Water Analysis

Synthesis Yield Reproducibility: 97% Isolated Purity for the Underivatized 2,4,6-Trichlorophenol Precursor

In the foundational synthetic protocol reported by Cooper, Johnson, and Williams (1965), the starting material 2,4,6-trichlorophenol was obtained in 97% isolated yield (28.7 g, m.p. 66–67 °C, lit. m.p. 68–69 °C) following recrystallization from glacial acetic acid, prior to silylation with chlorotrimethylsilane [1]. The subsequent formation of the target trimethyl(2,4,6-trichlorophenoxy)silane was achieved by reaction of the purified phenol (50 g, 0.25 mol) with chlorotrimethylsilane (108.6 g, 1 mol) in benzene, with the excess silane serving both as reactant and HCl scavenger [1]. This high-purity precursor route offers a documented advantage over commercial sourcing of the pre-formed TMS ether, where batch-to-batch variability in residual phenol content or incomplete silylation can compromise the accuracy of calibration standard preparations.

Organic Synthesis Precursor Purity Derivatization Reproducibility Quality Control

Enhanced Hydrolytic Stability of Methyl-Substituted Phenoxysilanes: Class-Level Inference for the 2,4,6-TriCl Congener

Yang et al. (1985) synthesized twelve new trimethylphenoxy- and tetramethylphenoxy-silanes and demonstrated that all were stable toward hydrolysis, with the substituent effect of methyl groups on the aromatic ring positively influencing Si–O–Ar bond stability [1]. Although the specific 2,4,6-trichloro derivative was not included in that series, the electron-withdrawing effect of the three chlorine substituents on the phenoxy ring is expected to further modulate the hydrolytic stability relative to the non-chlorinated trimethylphenoxysilane (CAS 1529-17-5) [2]. This class-level inference suggests that the trichlorophenoxy silane may exhibit different moisture sensitivity compared to its non-halogenated analog, a factor relevant to storage conditions and shelf-life specifications for procurement.

Hydrolytic Stability Organosilicon Chemistry Storage Stability Derivatization Robustness

High-Value Application Scenarios for Trimethyl-(2,4,6-trichlorophenoxy)silane Based on Evidence Differentiation


Certified Reference Material for EPA Method 625 Chlorophenol Analysis

The distinct GC retention index (RI = 1498.4 on VF-5MS) and the characteristic three-chlorine isotopic mass spectral pattern of the 2,4,6-TriCP-TMS derivative make this compound an essential certified reference material (CRM) for laboratories performing EPA Method 625 or equivalent GC-MS chlorophenol screening protocols [1][2]. The >200 unit retention index separation from the pentachlorophenol TMS derivative eliminates co-elution ambiguity, while the unique 35Cl/37Cl fragment ion ratios provide confirmatory qualifier ions that satisfy identification point requirements under EU Directive 2002/657/EC [1][2]. Procurement of a characterized, lot-certified standard of this specific derivative—rather than a generic chlorophenol TMS mixture—ensures traceable calibration and defensible quantitative results.

Method Development for Trace-Level Water Monitoring of 2,4,6-Trichlorophenol

The high enrichment factor (EF = 363) achievable for 2,4,6-trichlorophenol via in situ silylation DLLME-GC-MS underscores the practical utility of this TMS derivative for ultra-trace water analysis [1]. With a demonstrated method detection limit of 0.01 ng/mL and linear calibration from 0.05–100 ng/mL, the derivative enables compliance monitoring at concentrations well below the EU regulatory threshold of 0.1 µg/L for individual chlorophenols in drinking water [1]. Method developers should specify the pre-formed 2,4,6-TriCP-TMS ether or the precursor phenol with derivatization protocol to ensure the sensitivity and selectivity parameters reported in the optimized method are matched in routine use.

Synthesis of Hydrolytically Tailored Organosilicon Intermediates

For synthetic chemistry groups exploring structure-stability relationships in phenoxysilanes, the 2,4,6-trichlorophenoxy derivative serves as an electronically distinct scaffold relative to non-halogenated trimethylphenoxysilane [1]. Although direct kinetic hydrolysis data are not yet reported, the established literature on substituent electronic effects in phenoxysilane hydrolysis provides a framework for predicting that the electron-withdrawing chlorine substituents will alter Si–O bond lability compared to the methyl-substituted or unsubstituted analogs [1][2]. This makes the compound a relevant candidate for research programs in moisture-curable silicone formulations where controlled hydrolytic reactivity is a design parameter.

GC-MS Spectral Library Expansion and Method Validation

The availability of verified NMR (1H) and EI-MS spectra for this compound in the Wiley KnowItAll spectral libraries provides a reliable reference for laboratories expanding their in-house mass spectral databases [1]. When combined with the systematic fragmentation study by Faludi et al. (2013), which documented the MRM transitions and relative intensities of 35Cl- and 37Cl-containing fragment ions across 14 chlorophenol TMS derivatives, analytical laboratories can confidently validate new SRM methods for the 2,4,6-isomer without the need for independent full-structure elucidation [2]. This reduces method development time and minimizes the risk of misidentification when analyzing unknown environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl-(2,4,6-trichlorophenoxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.